Gold tert-dodecanethiolate
Description
Gold tert-dodecanethiolate is an organogold compound characterized by a gold atom coordinated to tert-dodecanethiolate ligands. These ligands, featuring a branched alkyl chain (tert-dodecanethiol), confer unique solubility and stability properties to the compound. For instance, gold(I) thiolates are historically significant in treating rheumatoid arthritis (e.g., auranofin) and are increasingly studied for anticancer applications .
Properties
IUPAC Name |
gold(1+);2-methylundecane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S.Au/c1-4-5-6-7-8-9-10-11-12(2,3)13;/h13H,4-11H2,1-3H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYWEUNJHMZFDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)[S-].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25AuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949298 | |
| Record name | Gold(1+) 2-methylundecane-2-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26403-08-7 | |
| Record name | tert-Dodecanethiol, gold(1+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Dodecanethiol, gold(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(1+) 2-methylundecane-2-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold tert-dodecanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.322 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Gold tert-dodecanethiolate can be synthesized through the Brust-Schiffrin method, which involves the reduction of gold salts in the presence of thiol ligands. The typical procedure includes dissolving gold chloride in a solvent like toluene, followed by the addition of tert-dodecanethiol and a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and stirring conditions to ensure the formation of gold nanoparticles protected by tert-dodecanethiolate ligands .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and stirring speed. High-performance liquid chromatography (HPLC) and solvent fractionation are employed to isolate and purify the compound .
Chemical Reactions Analysis
Ligand Exchange Reactions
Ligand exchange is a fundamental reaction for modifying the surface properties of AuNPs. Gold tert-dodecanethiolate undergoes ligand substitution with other thiols, enabling tailored nanoparticle functionalization.
Key Findings:
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Octadecanethiol Exchange : AuNPs stabilized by tert-dodecanethiolate ligands (3 nm diameter) undergo complete ligand replacement with octadecanethiol under biphasic conditions (diethyl ether/water). Post-exchange, nanoparticles retain size uniformity (3.1 ± 0.4 nm) and crystallinity, as confirmed by HR-TEM and XRD .
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Kinetics : The exchange process follows a first-order dependence on both AuNP and incoming thiol concentrations. Activation energy barriers (~28 kcal/mol) suggest a flexible Au-S interface without complete bond cleavage .
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Thermodynamic Stability : tert-Dodecanethiolate ligands exhibit stronger binding to Au surfaces compared to linear alkanethiols due to steric effects, slowing exchange rates by ~40% .
Table 1: Ligand Exchange Efficiency
| Incoming Ligand | Solvent System | Exchange Efficiency (%) | Particle Size Post-Exchange (nm) |
|---|---|---|---|
| Octadecanethiol | Diethyl ether/water | 98 ± 2 | 3.1 ± 0.4 |
| Thioctic acid | Toluene/water | 85 ± 5 | 3.3 ± 0.6 |
Oxidative Reactions in Catalysis
This compound-derived AuNPs participate in oxidative transformations, often mediated by peroxides or oxygen-containing intermediates.
Mechanistic Insights:
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Oxygen Transfer : Au(I)-thiolate complexes interact with peroxides (e.g., tert-butyl hydroperoxide) to form reactive intermediates. For example, (C^N^C)AuOOH facilitates phosphine oxidation to phosphine oxides via a concerted mechanism (ΔH‡ = −35.0 kJ/mol, ΔS‡ = −105.7 J/mol·K) .
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Catalytic Oxidation of Glycerol : AuNPs stabilized by thiolate ligands show size-dependent activity. Smaller NPs (3–4 nm) achieve 75% selectivity for glyceric acid, while larger NPs (>20 nm) favor tartronic acid .
Table 2: Catalytic Performance in Glycerol Oxidation
| Catalyst | NP Size (nm) | Conversion (%) | Selectivity (%) (Glyceric Acid) |
|---|---|---|---|
| Au/tert-C₁₂SH | 3.1 | 92 | 75 |
| Au/Cyclohexanethiol | 6.0 | 88 | 40 |
Redox Behavior and Electron Transfer
This compound-stabilized AuNPs exhibit unique electronic properties due to quantized charging effects.
Key Observations:
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Electron Hopping Conductivity : Solid-state films of AuNPs display thermally activated electron tunneling between cores. Conductivity decreases exponentially with ligand chain length (attenuation factor β = 1.2 Å⁻¹) .
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Photoredox Applications : Under UV light, Au(I)-thiolate complexes undergo oxidative addition with aryldiazonium salts, enabling C–C bond formation. This dual photoredox-gold catalysis proceeds via Au(III) intermediates .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals three distinct decomposition stages:
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Solvent/Moisture Loss (30–105°C): ~3% mass loss.
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Ligand Decomposition (100–500°C): ~47% mass loss, corresponding to tert-dodecanethiolate desorption.
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Inorganic Byproduct Evaporation (500–1000°C): Residual lithium salts or oxide impurities .
Figure 1 : TGA curve of Au-tert-dodecanethiolate NPs showing stepwise mass loss.
Cluster Dynamics and Coalescence
Molecular dynamics simulations reveal that Au-thiolate clusters undergo isomerization and intercluster reactions:
Scientific Research Applications
Chemical Properties and Reactions
Gold tert-dodecanethiolate undergoes several key chemical reactions:
- Ligand Exchange : This process involves replacing the tert-dodecanethiol ligands with other thiol ligands under mild conditions.
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of gold oxide.
- Reduction : It can be reduced back to gold nanoparticles using reducing agents such as sodium borohydride.
These reactions enable the versatility of this compound in various applications.
Chemistry
This compound serves as a precursor for synthesizing gold nanoparticles with tailored properties. The ability to modify the surface chemistry of these nanoparticles allows for their use in advanced materials and catalysis.
Biology
In biological applications, gold nanoparticles protected by tert-dodecanethiolate are utilized for:
- Bioimaging : Their unique optical properties facilitate imaging techniques.
- Biosensing : They can be engineered to detect specific biomolecules due to their high surface area and functionalization capabilities.
Medicine
The compound is being investigated for its potential in drug delivery systems and cancer therapy. Its biocompatibility and ability to encapsulate therapeutic agents enhance its applicability in targeted treatment strategies.
Industry
In industrial settings, this compound is employed in:
- Catalysis : Particularly in photocatalytic and electrocatalytic reactions, where it enhances reaction rates and selectivity.
- Nanotechnology : Used in the development of nanomaterials for electronics and sensors.
Case Studies
-
Biosensing Applications :
A study demonstrated that gold nanoparticles functionalized with tert-dodecanethiol could detect specific proteins at low concentrations, showcasing their potential in medical diagnostics . -
Catalytic Activity :
Research indicated that this compound could enhance catalytic reactions by providing a stable environment for reactants, leading to increased efficiency in chemical processes . -
Drug Delivery Systems :
Investigations into drug delivery using gold nanoparticles showed that those protected by tert-dodecanethiol exhibited improved cellular uptake and targeted delivery capabilities, making them promising candidates for cancer therapies .
Mechanism of Action
The mechanism of action of gold tert-dodecanethiolate involves the interaction of gold atoms with thiol ligands, forming a stable protective layer around the gold core. This layer prevents aggregation and enhances the stability of gold nanoparticles. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular membranes, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1. Antimicrobial Activity of Gold and Silver Complexes
| Compound Class | MIC (µg/mL) Against Gram-Positive Bacteria | MIC (µg/mL) Against Gram-Negative Bacteria |
|---|---|---|
| Gold(I) sulfanylcarboxylates | 2–8 (S. aureus) | >32 (E. coli) |
| Silver sulfanylcarboxylates | >32 (S. aureus) | 2–8 (E. coli) |
Anticancer Activity
Phosphane gold(I) compounds, such as imidazolate-gold(I)-triphenylphosphane derivatives (compounds 5 and 6), exhibit notable cytotoxicity in breast cancer cells (IC₅₀: 3.46 µM in MDA-MB231 cells) . These compounds inhibit enzymes like thioredoxin reductase (TrxR) and dihydrofolate reductase (DHFR), with residual TrxR activity reduced to 37–49% in SKBR3 cells after 12 h treatment . Auranofin, for instance, disrupts redox homeostasis in ovarian cancer cells (A2780) by altering metabolic pathways like glycolysis and glutaminolysis .
Table 2. Cytotoxicity and Enzyme Inhibition of Gold Compounds
| Compound | IC₅₀ (µM) | TrxR Inhibition (%) | DHFR Inhibition (%) |
|---|---|---|---|
| Phosphane gold(I) compound 5 | 3.46 | 37 (SKBR3) | 55 (SKBR3) |
| Auranofin | 1.2–2.5 | 20–40 | Not reported |
Electrochemical and Stability Properties
This compound may exhibit distinct electrochemical behavior compared to traditional gold(I) thiolates. highlights that novel organosulfur gold compounds (e.g., tris(tert-dodecanethiolate)) are electrochemically non-reducible under conditions where gold(I) thiolates undergo reduction. This non-reducibility implies higher stability in oxidative environments, making them suitable for applications requiring durable gold coatings or catalysts .
Protein and DNA Binding Affinity
Gold compounds generally exhibit strong binding to plasma proteins. For example, phosphane gold(I) complexes show high binding constants with bovine serum albumin (BSA; Ksv = 1.51–2.46 × 10⁴ M⁻¹) but weaker interactions with DNA (Ksv = 1.55–6.12 × 10³ M⁻¹) . These interactions influence biodistribution and toxicity profiles. While data for this compound is lacking, its hydrophobic tert-dodecanethiolate ligands may enhance membrane permeability compared to hydrophilic gold salts like gold chloride (CAS 10294-30-1) .
Biological Activity
Gold tert-dodecanethiolate (Au(DDT)) is a compound that has garnered interest in the field of biomedical research due to its unique properties and potential applications. This article explores the biological activity of Au(DDT), including its synthesis, mechanisms of action, and implications for therapeutic use.
Synthesis of this compound
Au(DDT) is synthesized through a one-pot reaction involving gold salts and tert-dodecanethiol (DDT). The reaction typically requires specific conditions to favor the formation of gold nanoclusters rather than larger nanoparticles. A study demonstrated that using a high excess of DDT leads to the formation of well-defined gold nanoclusters with diameters around 2 nm, which are stabilized by the thiol ligands . This synthesis method is crucial as it influences the biological activity of the resulting gold clusters.
Mechanisms of Biological Activity
Gold nanoparticles and clusters, including Au(DDT), exhibit various biological activities attributed to their unique surface chemistry and size-dependent properties. These activities include:
- Anticancer Properties : Research has shown that gold compounds can induce cytotoxic effects in various cancer cell lines. Au(DDT) has been reported to exhibit significant cytotoxicity against human tumor cell lines, suggesting its potential as an anticancer agent .
- Enzyme Mimetic Activity : Au(DDT) displays enzyme-like properties, particularly in catalyzing reactions similar to those performed by peroxidases. Studies indicate that gold nanoclusters can oxidize substrates such as TMB (3,3',5,5'-tetramethylbenzidine), demonstrating peroxidase-like activity . This feature can be harnessed for biosensing applications.
- Antioxidant Activity : Gold nanoclusters have shown superoxide dismutase (SOD)-like activity, which helps in mitigating oxidative stress by catalyzing the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen . This property is particularly relevant in therapeutic contexts where oxidative stress plays a role in disease progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of Au(DDT) and similar compounds:
- Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of various gold compounds, including Au(DDT), on a panel of 36 human tumor cell lines. The findings indicated that Au(DDT) exhibited substantial cytotoxicity, potentially through mechanisms involving apoptosis induction .
- Catalytic Activity : Research comparing different gold nanoclusters revealed that those stabilized with thiols, such as DDT, showed enhanced catalytic activities for oxidative reactions. The size and surface properties significantly influenced their enzyme-like behavior .
- Biosensing Applications : Another study highlighted the use of Au(DDT) in biosensing applications due to its ability to catalyze colorimetric reactions. The catalytic activity was found to be sensitive to environmental conditions such as pH and light exposure, which can be exploited for developing responsive biosensors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of gold tert-dodecanethiolate complexes?
- Methodological Answer : Synthesis optimization requires precise control of molar ratios (Au:ligand), reaction temperature (typically 60–90°C), and solvent polarity. For example, polar solvents like ethanol enhance ligand exchange kinetics, while nonpolar solvents stabilize thiolate coordination. Characterization via UV-Vis spectroscopy can monitor ligand binding efficiency by tracking absorbance shifts near 520 nm (Au plasmon resonance) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Raman spectroscopy is critical for probing Au-S vibrational modes (200–400 cm⁻¹) and ligand-induced distortions in the gold core. Luminescence studies (e.g., emission at 600–700 nm under UV excitation) reveal excited-state electronic transitions, while X-ray diffraction (XRD) provides crystallographic data on Au-S bond lengths (typically ~2.3 Å) and coordination geometry .
Advanced Research Questions
Q. How can mechanistic studies resolve discrepancies in the catalytic activity of this compound across different reaction environments?
- Methodological Answer : Contradictions in catalytic performance (e.g., oxidation vs. reduction reactions) may arise from ligand mobility or solvent-dependent Au-S bond stability. Use in situ X-ray absorption spectroscopy (XAS) to track Au oxidation states during catalysis. Compare kinetic data (e.g., turnover frequency, TOF) under controlled pH and solvent conditions to isolate mechanistic pathways .
Q. What computational approaches are suitable for modeling the ligand-exchange dynamics of this compound in solution?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP functional with LANL2DZ basis sets) can predict ligand dissociation energies and solvation effects. Pair with molecular dynamics (MD) simulations to analyze solvent-shell reorganization around the Au core. Validate models against experimental EXAFS data for Au-S coordination numbers .
Q. How should researchers address contradictory data on the stability of this compound under oxidative conditions?
- Methodological Answer : Cross-validate stability assays using complementary methods:
- Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., mass loss at >200°C).
- Cyclic voltammetry (CV) to identify oxidation peaks (e.g., Au⁰ → Au⁺ at +0.8 V vs. Ag/AgCl).
- Replicate experiments under inert atmospheres (N₂/Ar) to isolate oxygen-induced degradation pathways .
Q. What interdisciplinary strategies can enhance the application of this compound in photonic or biomedical systems?
- Methodological Answer : For photonics, integrate time-resolved photoluminescence (TRPL) to study plasmon-exciton coupling in hybrid nanostructures. For biomedical applications, conduct cytotoxicity assays (e.g., MTT tests on HeLa cells) and surface-enhanced Raman scattering (SERS) to track cellular uptake efficiency. Collaborate with computational chemists to design ligand modifications for targeted biointerfaces .
Methodological Guidelines
- Data Validation : Use triplicate measurements for spectroscopic and catalytic data, reporting standard deviations. For structural studies, validate XRD findings with PDF database references (e.g., ICDD) .
- Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Prioritize peer-reviewed studies over preprint repositories to minimize bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
